molecular formula C6H13Cl2N3 B11903363 N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B11903363
M. Wt: 198.09 g/mol
InChI Key: RATRPVUCJVFMCV-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the development of treatments for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of pyrazole derivatives .

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-7-3-6-4-8-9(2)5-6;;/h4-5,7H,3H2,1-2H3;2*1H

InChI Key

RATRPVUCJVFMCV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1)C.Cl.Cl

Origin of Product

United States

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